molecular formula C9H10ClFO2S B2561412 2-(4-Fluorophenyl)propane-1-sulfonyl chloride CAS No. 1533915-56-8

2-(4-Fluorophenyl)propane-1-sulfonyl chloride

Cat. No. B2561412
CAS RN: 1533915-56-8
M. Wt: 236.69
InChI Key: FKCKFDJGNQUHHT-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)propane-1-sulfonyl chloride” is likely a sulfonyl chloride compound, which typically have the general formula R-SO2-Cl. These compounds are known for their reactivity and are often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are typically synthesized from the corresponding sulfonic acid using a chlorinating agent .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” would likely consist of a propane backbone with a sulfonyl chloride (SO2Cl) group and a fluorophenyl group attached .


Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive and can undergo a variety of reactions. They can act as electrophiles in electrophilic aromatic substitution reactions . They can also react with amines to form sulfonamides .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally characterized by their reactivity. They are often liquid and have a strong, irritating odor .

Scientific Research Applications

Fluorosulfonylation Reactions

Fluorosulfonylation involves the direct introduction of sulfonyl fluorides into organic substrates. Recent advances have highlighted the use of fluorosulfonyl radicals for this purpose. Compared to traditional methods, which may involve multiple steps, direct fluorosulfonylation using radicals provides a concise and efficient route to sulfonyl fluorides . Researchers explore this reaction for the synthesis of diverse functionalized compounds.

Photocatalytic Transformations

Photocatalysis enables the activation of chemical bonds using light energy. Researchers have explored the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides. This process, catalyzed by iridium complexes, offers a sustainable and efficient route to valuable sulfonyl-containing compounds . Such transformations find applications in synthetic chemistry.

Safety And Hazards

Sulfonyl chlorides are typically corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation. It’s important to handle these chemicals with appropriate personal protective equipment and precautions .

Future Directions

Sulfonyl chlorides are a focus of research due to their reactivity and potential applications in organic synthesis. New methods of synthesizing sulfonyl chlorides and novel reactions they can participate in are areas of ongoing study .

properties

IUPAC Name

2-(4-fluorophenyl)propane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCKFDJGNQUHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)propane-1-sulfonyl chloride

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